1-(2,6-Difluorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
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Overview
Description
1-(2,6-Difluorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a synthetic organic compound that features a piperidine ring substituted with a difluorobenzoyl group and a thiadiazole moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target glioblastoma cells
Mode of Action
It has been observed that similar compounds increase the phosphorylation of h2ax in mcf-7 cells, which is comparable to the action observed with olaparib . This suggests that the compound may interact with its targets by influencing phosphorylation processes.
Biochemical Pathways
The increased phosphorylation of h2ax suggests that the compound may affect pathways related to cell signaling and dna damage response .
Result of Action
It has been observed that similar compounds have anticancer, antimicrobial, and antioxidant potential . This suggests that the compound may have a range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine typically involves multiple steps:
Formation of the Thiadiazole Moiety: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Introduction of the Difluorobenzoyl Group: This step often involves acylation reactions using difluorobenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group or the thiadiazole ring.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Difluorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine: can be compared with other piperidine derivatives, thiadiazole-containing compounds, and difluorobenzoyl-substituted molecules.
Uniqueness
- The unique combination of the piperidine ring, difluorobenzoyl group, and thiadiazole moiety may confer distinct properties, such as enhanced biological activity or improved stability, compared to similar compounds.
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2S/c15-10-2-1-3-11(16)12(10)13(20)19-6-4-9(5-7-19)21-14-18-17-8-22-14/h1-3,8-9H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHXERUWBZGCPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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